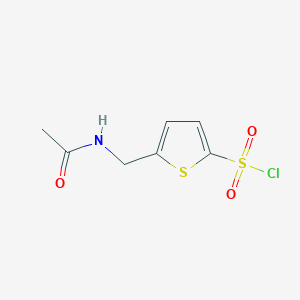

5-(acetamidomethyl)thiophene-2-sulfonyl Chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

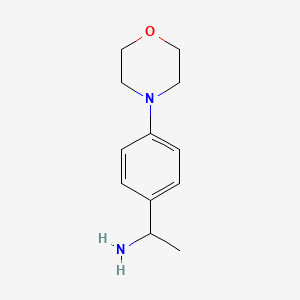

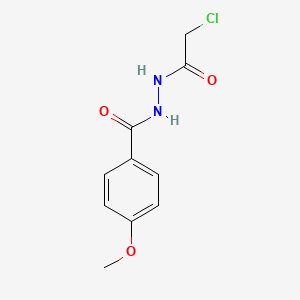

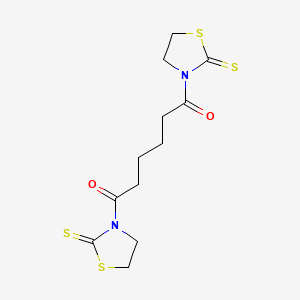

The compound "5-(acetamidomethyl)thiophene-2-sulfonyl Chloride" is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom. This particular derivative is characterized by the presence of an acetamidomethyl group and a sulfonyl chloride group attached to the thiophene ring. Thiophene derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiophene derivatives with sulfonylacetamide moieties, such as "5-(acetamidomethyl)thiophene-2-sulfonyl Chloride," typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This method allows for the introduction of various aryl groups into the thiophene ring, providing a diverse array of compounds with potential biological activities . The synthesis process is optimized to achieve high yields and to ensure the structural integrity of the thiophene core.

Molecular Structure Analysis

Density Functional Theory (DFT) studies, including the use of the B3LYP/6-31G (d, p) basis set, have been performed to gain insight into the structural properties of thiophene derivatives . Frontier molecular orbital (FMO) analysis helps to understand their kinetic stability, while molecular electrostatic potential (MEP) mapping indicates the reactive sites of the molecules. These analyses are crucial for predicting the reactivity and interactions of the compounds with biological targets.

Chemical Reactions Analysis

Thiophene derivatives with sulfonylacetamide groups have been evaluated for their biological activities, including antibacterial and anti-urease activities . The presence of different substituents on the thiophene ring influences the compound's reactivity and its ability to inhibit enzymes such as urease. The electronic effects of these substituents are significant in determining the overall biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-(acetamidomethyl)thiophene-2-sulfonyl Chloride" and related compounds are influenced by their molecular structure. The solubility, pKa, and binding affinities are optimized to enhance their biological efficacy. For instance, the water solubility and pKa are adjusted to minimize pigment binding in the iris, which is particularly important for ocular applications . The physical properties, such as solubility, directly affect the compound's pharmacokinetic profile and its potential as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- A study presented the synthesis of 5-aminomethyl-substituted 6-chloroselenopheno[3,2-b]thiophene-2-sulfonamides and evaluated their cytotoxicity against various cancer cell lines, highlighting the potential of thiophene sulfonamides in anticancer research (Arsenyan, Rubina, & Domracheva, 2016).

- Research on 5-aryl-thiophenes bearing sulfonamide moiety through Suzuki–Miyaura cross coupling reactions revealed their potential as urease inhibitors and antibacterial agents, indicating the versatility of thiophene sulfonamides in medicinal chemistry (Noreen et al., 2017).

Anti-inflammatory Applications

- Thiophene derivatives, particularly those with sulfonamide groups, have been synthesized and shown to possess potent anti-inflammatory activity, offering new avenues for the development of anti-inflammatory drugs (Radwan, Shehab, & El-Shenawy, 2009).

Optoelectronic Properties

- The study on the synthesis of thiophene 1,1-dioxides and the tuning of their optoelectronic properties demonstrates the importance of thiophene derivatives in material science, especially for applications in electronics and photonics (Tsai et al., 2013).

Antimicrobial and Anticancer Activities

- Some thiophene derivatives have been evaluated for their antimicrobial activities, showing significant potential as antimicrobial agents, while others have been assessed for their anticancer activities, indicating the broad spectrum of biological applications of these compounds (Darwish et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(acetamidomethyl)thiophene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3S2/c1-5(10)9-4-6-2-3-7(13-6)14(8,11)12/h2-3H,4H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVTZUOGCRXNQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=C(S1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406941 |

Source

|

| Record name | 5-(acetamidomethyl)thiophene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

859491-07-9 |

Source

|

| Record name | 5-(acetamidomethyl)thiophene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B1276005.png)

![2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B1276015.png)